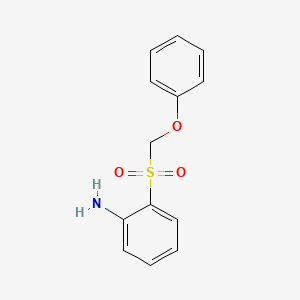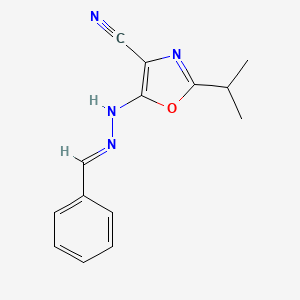![molecular formula C10H13BO3 B2955467 [2-(4-Ethoxyphenyl)ethenyl]boronic acid CAS No. 1498250-12-6](/img/structure/B2955467.png)
[2-(4-Ethoxyphenyl)ethenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-(4-Ethoxyphenyl)ethenyl]boronic acid” is a boronic acid derivative . It is used as a reactant in Suzuki-Miyaura cross-coupling reactions for the synthesis of pyridines and pyrimidines . It is also involved in the synthesis of biologically active molecules .
Synthesis Analysis
Boronic acids, including “this compound”, are typically synthesized through reactions involving aromatic diamines, HCl, and 2-ethoxyethanol . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis
The molecular formula of “this compound” is C10H13BO3 . The compound contains a boronic acid group, which is commonly studied in organic chemistry .Chemical Reactions Analysis
Boronic acids, including “this compound”, are involved in various chemical reactions. They are used in Suzuki cross-coupling reactions and are involved in the synthesis of biologically active molecules . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 165.98 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 .Aplicaciones Científicas De Investigación
Formation and Chemical Properties of Arylboronic Acids
Tetraarylpentaborates Formation :Arylboronic acids, such as (4-methoxyphenyl)boronic acid, have been used to form cationic rhodium complexes with new tetraarylpentaborates. These complexes exhibit unique structural and chemical properties, indicating the potential of arylboronic acids in creating complex inorganic compounds with specific applications in catalysis and material science (Nishihara, Nara, & Osakada, 2002).
Multifunctional Boronic Acid Derivatives
Structural Study of Multifunctional Compounds :Research on {4-[(N-substituted amino)(diethoxyphosphoryl)methyl]phenyl}boronic acids demonstrates the versatility of boronic acids as building blocks for multifunctional compounds. These studies pave the way for new applications in medicine, agriculture, and industrial chemistry, highlighting the potential for incorporating boronic acid derivatives into complex molecules for enhanced functionality (Zhang et al., 2017).
Photophysical Properties and Sensing Applications
Solvatochromism and Quantum Yield :The study of 3-Methoxyphenyl boronic acid (3MPBA) and its derivatives in various solvents revealed insights into their photophysical properties, such as solvatochromic shifts and quantum yields. These findings are crucial for the development of boronic acid-based sensors and the understanding of their interactions with different environments (Muddapur et al., 2016).
Direcciones Futuras
The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to be involved in the suzuki–miyaura cross-coupling reaction , which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, the boronic acid acts as a nucleophile . The reaction involves the transmetalation of the boronic acid to a palladium catalyst . This process involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving [2-(4-Ethoxyphenyl)ethenyl]boronic acid . This reaction is used to form carbon-carbon bonds, which are fundamental in organic chemistry and are crucial for the synthesis of many organic compounds .
Result of Action
The result of the action of this compound in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This is a crucial step in the synthesis of many organic compounds .
Propiedades
IUPAC Name |
[(E)-2-(4-ethoxyphenyl)ethenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c1-2-14-10-5-3-9(4-6-10)7-8-11(12)13/h3-8,12-13H,2H2,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEQOOVSZPCVBF-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC=C(C=C1)OCC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1=CC=C(C=C1)OCC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride](/img/structure/B2955384.png)
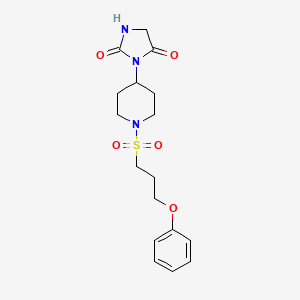
![N1-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2955387.png)
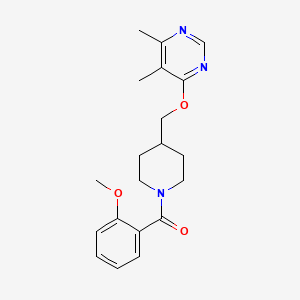
![2-(4-Ethoxyphenyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2955389.png)

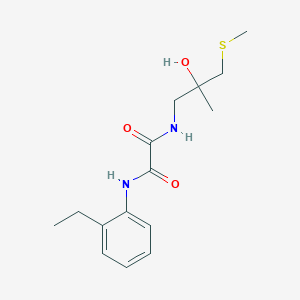
![1-(3,4-Dichlorophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2955398.png)
